molecular formula C16H11ClF6N4O3 B269717 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide

2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide

Cat. No. B269717
M. Wt: 456.72 g/mol
InChI Key: SHJYNUFRPBPURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide, also known as TTNEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide exerts its anticancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide is its high purity and high yield synthesis method, which makes it easy to obtain for laboratory experiments. However, one limitation of 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide. One potential direction is the development of 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide-based drugs for the treatment of cancer. Another direction is the investigation of the anti-inflammatory and antioxidant properties of 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide for the treatment of other diseases. Additionally, the development of new synthesis methods for 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide with improved solubility could expand its applications in scientific research.
In conclusion, 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide is a promising compound that has potential applications in various fields of scientific research, particularly in the development of new drugs for the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for further research.

Synthesis Methods

The synthesis of 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide involves the reaction of 2-chloro-N-(trifluoroacetyl)benzamide with 4-nitrophenylhydrazine in the presence of trifluoroacetic acid and trifluoroacetic anhydride. The resulting product is then treated with trifluoroacetic acid and trifluoroacetic anhydride again to obtain 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide. This method yields a high purity and high yield of 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide.

Scientific Research Applications

2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide is in the development of new drugs for the treatment of cancer. 2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

Product Name

2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide

Molecular Formula

C16H11ClF6N4O3

Molecular Weight

456.72 g/mol

IUPAC Name

2-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[2-(4-nitrophenyl)hydrazinyl]propan-2-yl]benzamide

InChI

InChI=1S/C16H11ClF6N4O3/c17-12-4-2-1-3-11(12)13(28)24-14(15(18,19)20,16(21,22)23)26-25-9-5-7-10(8-6-9)27(29)30/h1-8,25-26H,(H,24,28)

InChI Key

SHJYNUFRPBPURH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NNC2=CC=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NNC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.